![molecular formula C21H18ClN3O B4011029 3-(2-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4011029.png)
3-(2-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
Description
Synthesis Analysis
The synthesis of complex organic compounds like "3-(2-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one" often involves multi-step synthetic routes, including condensation, cyclization, and functional group transformations. While specific details on the synthesis of this compound are scarce in the accessible literature, similar compounds have been synthesized through approaches involving the formation of pyrazole derivatives followed by further functionalization and cyclization reactions (Zahid et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is characterized by the presence of multiple heterocyclic rings, including pyrazole and triazole moieties, which contribute to the molecule's complexity and reactivity. Structural elucidation techniques such as X-ray crystallography have been employed to determine the precise arrangement of atoms within similar molecules, revealing planar conformations and intramolecular interactions that stabilize the molecular structure (Naveen et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of "3-(2-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one" is influenced by the presence of its functional groups and heterocyclic rings. These structural elements can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, which are fundamental for further modifications and derivatizations of the molecule for potential applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are crucial for the characterization and application of organic compounds. These properties are determined by the compound's molecular structure and intermolecular forces. Similar compounds have been shown to crystallize in specific crystal systems and exhibit distinct physical characteristics that can be analyzed through techniques like single crystal X-ray diffraction (Mojzych et al., 2005).
properties
IUPAC Name |
1-(2-chlorophenyl)-2-naphthalen-1-yl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c22-18-11-4-3-10-17(18)20-23-13-6-14-24(23)21(26)25(20)19-12-5-8-15-7-1-2-9-16(15)19/h1-5,7-12,20H,6,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMQBOPSALYWFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(N(C(=O)N2C1)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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